Itaconic Acid-13C5,d4
Description
Itaconic Acid in Biological and Industrial Contexts
Itaconic acid, a dicarboxylic acid with the chemical formula $$ \text{CH}2=\text{C}(\text{CH}2\text{CO}2\text{H})2 $$, is a naturally occurring metabolite first identified in 1836 as a byproduct of citric acid distillation. In biological systems, itaconic acid is synthesized via the decarboxylation of cis-aconitate, an intermediate in the tricarboxylic acid (TCA) cycle, catalyzed by the enzyme immunoresponsive gene 1 (IRG1) in activated macrophages. This metabolite plays a critical role in immune regulation, acting as an antimicrobial agent by inhibiting bacterial isocitrate lyase, a key enzyme in microbial metabolism.
Industrially, itaconic acid is produced through fungal fermentation of carbohydrates using species such as Aspergillus terreus and Ustilago maydis. Its conjugated double bond and dual carboxylic acid groups make it a versatile monomer for synthesizing polymers, including styrene-butadiene rubber (SBR), acrylate latexes, and superabsorbent polymers (SAPs). These materials are widely used in adhesives, coatings, and personal care products, with the global market for itaconic acid projected to exceed $216 million by 2025.
Table 1: Key Properties of Itaconic Acid vs. Itaconic Acid-13C5,d4
Significance of Stable Isotope-Labeled Analogs in Metabolic Research
Stable isotope-labeled compounds, such as this compound, are indispensable tools for elucidating metabolic pathways and quantifying biochemical fluxes. The incorporation of $$ ^{13}\text{C} $$ and $$ ^2\text{H} $$ isotopes enables researchers to trace the fate of specific atoms through complex networks, such as the TCA cycle and pentose phosphate pathway (PPP). For example, studies using $$ ^{13}\text{C} $$-labeled itaconic acid have revealed its role in modulating hepatic lipid metabolism and macrophage-mediated inflammation.
Isotopic labeling also enhances the precision of analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. By distinguishing endogenous metabolites from exogenous signals, labeled analogs reduce background noise and improve detection limits. For instance, $$ ^{13}\text{C} $$-enriched itaconic acid was used to quantify its intracellular concentration in murine macrophages, revealing concentrations up to 1.33 mM during immune activation.
Table 2: Applications of this compound in Research
The synthesis of this compound involves enzymatic decarboxylation of $$ ^{13}\text{C} $$-labeled cis-aconitate, followed by deuterium exchange at specific methylene positions. This labeled compound has been critical in advancing systems biology approaches, such as $$ ^{13}\text{C} $$-metabolic flux analysis (MFA), which quantifies pathway activities in vivo. For example, MFA using this compound demonstrated that 30–40% of hepatic itaconate derives from glucose via the TCA cycle, highlighting its metabolic origins.
Properties
Molecular Formula |
¹³C₅H₂D₄O₄ |
|---|---|
Molecular Weight |
139.09 |
Synonyms |
2-Methylenebutanedioic Acid-13C5,d4; 2-Methylenesuccinic Acid-13C5,d4; 2-Propene-1,2-dicarboxylic Acid-13C5,d4; 4-Hydroxy-2-methylene-4-oxobutanoic Acid-13C5,d4; Methylenebutanedioic Acid-13C5,d4; Methylenesuccinic Acid-13C5,d4; NSC 3357-13C5,d4; Pro |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Itaconic acid is a dicarboxylic acid with the molecular formula C5H6O4. The isotopically labeled version, Itaconic Acid-13C5,d4, incorporates five carbon-13 isotopes and four deuterium atoms, making it a valuable internal standard for various analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Biological Relevance
Recent studies have highlighted the biological significance of itaconic acid beyond its industrial applications. It is synthesized in mammalian immune cells from cis-aconitic acid and has been identified as an antimicrobial metabolite. This discovery positions itaconic acid as a potential player in metabolic immunity, influencing immune responses during infections and inflammation .
Applications in Research
The application of this compound extends into drug development, particularly in the context of evaluating new therapeutic agents targeting inflammatory conditions. Its role in modulating immune responses makes it an attractive candidate for developing anti-inflammatory drugs .
Case Study: Hepatocyte Apoptosis
Research has demonstrated that supplementation with derivatives of itaconic acid can mitigate hepatocyte apoptosis induced by lipopolysaccharide (LPS) and D-galactosamine (D-Gal). This suggests that itaconic acid derivatives may serve as protective agents against liver injury .
Immunology and Inflammation Research
Itaconic acid's influence on immune cell function has opened avenues for research into its anti-inflammatory properties. Studies indicate that it can modulate macrophage activity, enhancing oxidative metabolism while reducing pro-inflammatory cytokine production .
Mechanistic Insights:
The immune-responsive gene 1 protein (IRG1) has been linked to the production of itaconic acid during immune responses, highlighting a regulatory mechanism where itaconate acts to control inflammation .
Comparison with Similar Compounds
Research and Industrial Relevance
- Biosynthesis Insights: 13C5,d4 aids in elucidating itaconate’s role in macrophage immunometabolism, contrasting with citric acid’s TCA cycle dominance .
- Therapeutic Development : 4-Octyl itaconate is prioritized for drug development, while 13C5,d4 remains critical for mechanistic studies .
Preparation Methods
Stable Isotope Incorporation
The molecular formula of itaconic acid-13C5,d4 () indicates selective enrichment of all five carbon atoms with carbon-13 and replacement of four hydrogen atoms with deuterium. This labeling pattern ensures minimal isotopic interference in mass spectrometry while maintaining structural fidelity. Synthetic routes typically involve:
-
Precursor-directed biosynthesis : Microbial fermentation using Aspergillus terreus (the primary natural producer of itaconic acid) fed with -labeled glucose and deuterated water ().
-
Chemical synthesis : Stepwise deuteration and enrichment via catalytic hydrogenation using deuterium gas and labeled maleic anhydride intermediates.
However, proprietary constraints limit public disclosure of exact reaction conditions or yields. Product documentation specifies a purity >95% (HPLC), suggesting rigorous purification via recrystallization or preparative chromatography.
Analytical Validation in LC-MS Applications
Role as an Internal Standard
This compound is critical for compensating matrix effects in bioanalytical assays. In a validated LC-MS/MS method for human plasma:
-
Chromatography : Separation achieved using an ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm) with a gradient of 0.1% formic acid in water (A) and methanol (B).
-
Mass detection : Negative ion electrospray (ESI-) with MRM transitions m/z 132.1 → 85.0 (quantifier) and 132.1 → 41.0 (qualifier) for endogenous itaconic acid, and m/z 139.1 → 89.0 for the isotopologue.
Table 1: LC-MS Parameters for this compound
| Parameter | Value |
|---|---|
| Column Temperature | 50°C |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 5 µL |
| Retention Time | 1.8 min |
| LLOQ | 0.5 ng/mL |
Data sourced from Waters Corporation.
Challenges in Custom Synthesis
Regulatory and Logistical Constraints
Product listings from LGC Standards highlight key challenges:
-
Custom synthesis : Batches are produced only upon request, with lead times varying due to isotopic precursor availability.
-
Regulatory compliance : Classified as a controlled product, requiring permits for international shipping.
-
Stability : Short shelf life necessitates storage at -20°C and expedited handling.
These factors underscore the compound’s niche applicability in research settings rather than routine clinical use.
Method Optimization for Matrix Effects
Plasma Sample Preparation
The Ostro 96-well plate protocol enables efficient extraction:
-
Protein precipitation : 200 µL plasma mixed with acetonitrile (1% formic acid) and the internal standard.
-
Phospholipid removal : Pass-through cleanup reduces ion suppression, achieving 92–98% recovery rates.
-
Concentration : Evaporation and reconstitution in 50 µL 90:10 water:methanol (2% formic acid) for a 4× sensitivity boost.
Q & A
Q. How is Itaconic Acid-13C5,d4 validated for isotopic purity in metabolic tracing experiments?
this compound is characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment and positional labeling. For example, LC-MS/MS with a C18 column optimized for polar compounds can resolve isotopic peaks, ensuring ≥98% isotopic purity. Cross-validation with unlabeled itaconic acid controls is critical to rule out natural isotopic interference .
Q. What methodologies are recommended for quantifying this compound in biological matrices like plasma or cell lysates?
A robust UPLC-RP method coupled with tandem MS is widely used. Key steps include:
- Sample preparation : Protein precipitation using methanol followed by centrifugation.
- Chromatography : Sub-2-μm C18 column with isocratic elution (0.1% formic acid in water/acetonitrile).
- Detection : Multiple reaction monitoring (MRM) for m/z transitions specific to this compound (e.g., 138→95 for quantification).
This method achieves a lower limit of quantification (LLOQ) of 0.5 ng/mL in human plasma, with intra-day precision <10% .
Q. How should researchers design experiments to trace macrophage-specific itaconic acid metabolism using this compound?
- Labeling protocol : Incubate macrophages with 13C5,d4-labeled itaconic acid under pro-inflammatory conditions (e.g., LPS/IFN-γ stimulation).
- Sampling : Collect intracellular metabolites at timed intervals (0–24 h) and extract using cold methanol.
- Data analysis : Track 13C incorporation into downstream metabolites (e.g., citrate, itaconyl-CoA) via LC-MS. Normalize data using unlabeled internal standards (e.g., methylmalonic acid-d3) .
Advanced Research Questions
Q. How can discrepancies between metabolic model predictions and experimental yields of itaconic acid be resolved when using isotopic tracers?
Discrepancies often arise from unmodeled factors like substrate toxicity or by-product formation. For example, Yarrowia lipolytica models overpredict itaconic acid yields due to unaccounted acetate toxicity. To address this:
- Integrate omics data : Combine flux balance analysis (FBA) with transcriptomics to identify repressed pathways (e.g., IDH downregulation under nitrogen limitation).
- Validate with DOE : Use response surface methodology to optimize co-feeding strategies (e.g., glucose/acetate ratios) and reconcile model-experiment gaps .
Q. What kinetic models are suitable for analyzing fed-batch fermentation data involving this compound?
The modified Gompertz equation is applied to model batch fermentation kinetics: IA(t) = P \cdot \exp\left(-\exp\left(\frac{R_m \cdot e}{P} \cdot (\lambda - t) + 1\right)\right) \right)
Where:
- : Itaconic acid titer at time .
- : Maximum titer potential (g/L).
- : Maximal production rate (g/L/h).
- : Lag-phase time (h).
This model fits experimental data with R² > 0.98 when optimized via least-squares regression .
Q. How does the choice of separation technique (HILIC vs. RP-LC) impact the detection sensitivity of this compound in complex metabolomic studies?
- RP-LC : Preferred for its robustness with polar compounds. Achieves baseline separation of itaconic acid isomers (e.g., cis-aconitate) using acidic mobile phases.
- HILIC : Useful for highly polar metabolites but requires longer equilibration times and suffers from batch-to-batch column variability.
Sensitivity comparisons show RP-LC provides 2–3× lower LLOQ (0.5 ng/mL vs. 1.2 ng/mL for HILIC) in plasma .
Q. What strategies optimize the use of this compound in studying host-pathogen metabolic crosstalk?
- Co-culture systems : Infect macrophages (e.g., THP-1 cells) with Mycobacterium tuberculosis and supplement with 13C5,d4-itaconic acid.
- Metabolite extraction : Quench metabolism with liquid nitrogen and perform dual extraction (methanol/water).
- Pathway mapping : Use 13C isotopologue distributions to quantify pathogen-induced rewiring of host metabolism (e.g., succinate dehydrogenase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
